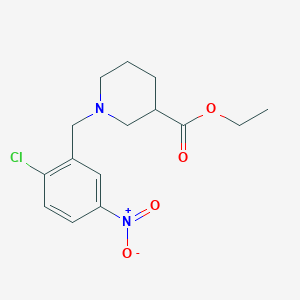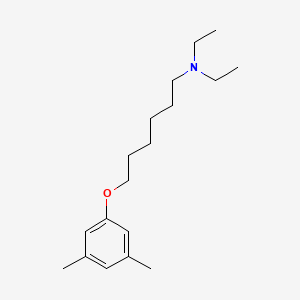![molecular formula C13H15BrN2O2S B4934810 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide, also known as MitoBloCK-6, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the inhibition of mitochondrial fission, which has implications for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide inhibits mitochondrial fission by binding to the GTPase domain of Drp1, which prevents its translocation to the mitochondrial outer membrane and subsequent fission. The inhibition of mitochondrial fission by 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to have various downstream effects such as the inhibition of cell proliferation, induction of apoptosis, and attenuation of oxidative stress.
Biochemical and Physiological Effects
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to have various biochemical and physiological effects such as the inhibition of mitochondrial fission, induction of apoptosis, and attenuation of oxidative stress. In addition, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to inhibit cell proliferation and migration, which has implications for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has several advantages for lab experiments, including its high potency and specificity for Drp1 inhibition. However, one limitation of using 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is its potential toxicity, which requires careful optimization of the dosage and treatment duration.
Direcciones Futuras
There are several future directions for the research on 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, which are characterized by mitochondrial dysfunction and oxidative stress. Another potential direction is the development of more potent and selective inhibitors of mitochondrial fission that can be used for therapeutic purposes. Finally, the development of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide analogs with improved pharmacokinetic properties and reduced toxicity is also an area of future research.
Métodos De Síntesis
The synthesis of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide involves the condensation of benzothiazolium salt with ethyl acetoacetate, followed by the reaction with morpholine and bromine. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been widely used in scientific research for its potential applications in the inhibition of mitochondrial fission. Mitochondrial fission is a process that involves the division of mitochondria into smaller organelles, which is essential for various cellular processes such as apoptosis, mitophagy, and energy production. However, excessive mitochondrial fission has been linked to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to inhibit mitochondrial fission by targeting the dynamin-related protein 1 (Drp1), which is a key regulator of mitochondrial fission.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N2O2S.BrH/c16-13(14-5-7-17-8-6-14)9-15-10-18-12-4-2-1-3-11(12)15;/h1-4,10H,5-9H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKHGTDEKMWAMW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C[N+]2=CSC3=CC=CC=C32.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)
![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)

![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)


![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)

